molecular formula C11H19N B1480414 7-Cyclopentyl-5-azaspiro[2.4]heptane CAS No. 2097958-83-1

7-Cyclopentyl-5-azaspiro[2.4]heptane

Cat. No.: B1480414
CAS No.: 2097958-83-1
M. Wt: 165.27 g/mol
InChI Key: XVGMCLGYMPABJI-UHFFFAOYSA-N
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Description

Research Applications and Value 7-Cyclopentyl-5-azaspiro[2.4]heptane is a specialized spirocyclic amine building block designed for pharmaceutical research and development. Compounds featuring the 5-azaspiro[2.4]heptane scaffold are highly valued in medicinal chemistry for their ability to introduce three-dimensional complexity and conformational restriction into candidate molecules. This spirocyclic framework is a key structural element in the synthesis of advanced therapeutic agents, notably serving as a core component in the industrial synthesis of potent antiviral drugs like Ledipasvir, a leading treatment for Hepatitis C virus (HCV) infection . The incorporation of the cyclopentyl group at the 7-position is intended to modulate the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile, making it a versatile intermediate for constructing novel bioactive compounds. Handling and Compliance This product is offered exclusively For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-cyclopentyl-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-4-9(3-1)10-7-12-8-11(10)5-6-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMCLGYMPABJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNCC23CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Cyclopentyl-5-azaspiro[2.4]heptane is a compound belonging to the class of spirocyclic amines, which have garnered interest in medicinal chemistry due to their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound consists of a spiro junction between a cyclopentyl group and a piperidine-like structure. The unique arrangement contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research has indicated that compounds within the spirocyclic class often exhibit diverse biological activities, including:

  • Antiviral Properties : Some derivatives have shown promise as inhibitors of viral replication.
  • Receptor Modulation : These compounds can act as antagonists or agonists at various receptors, influencing physiological responses.
  • Cytotoxic Effects : Certain spirocyclic compounds have been studied for their potential to induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Binding to Receptors : The compound may interact with specific receptors in the central nervous system or other tissues, modulating neurotransmitter release.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that derivatives of 5-azaspiro[2.4]heptane, including this compound, exhibited inhibitory effects against hepatitis C virus (HCV) by targeting the NS5A protein, crucial for viral replication .
  • Receptor Interaction :
    • In research focused on orexin receptors, compounds similar to this compound were found to act as dual antagonists for orexin 1 and orexin 2 receptors, with implications for sleep regulation and appetite control .
  • Cytotoxicity :
    • Preliminary studies indicated that certain spirocyclic compounds could induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntiviralInhibition of HCV replication
Receptor ModulationDual orexin receptor antagonism
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Antiviral Agents

One of the primary applications of 7-Cyclopentyl-5-azaspiro[2.4]heptane is in the synthesis of antiviral agents, particularly those targeting the hepatitis C virus (HCV). Research has demonstrated that derivatives of this compound can serve as intermediates in the development of NS5A inhibitors, which are crucial in treating HCV infections. The synthesis processes for these compounds have been optimized to enhance yield and efficiency, making them viable for large-scale production .

Antibacterial Compounds

Another significant application is in the development of antibacterial agents. The compound serves as a key intermediate in the synthesis of quinolone derivatives, which exhibit potent antibacterial activity. Asymmetric hydrogenation techniques have been employed to produce highly enantioselective derivatives of this compound, enhancing their therapeutic potential .

Neuropharmacology

Research has also explored the neuropharmacological applications of this compound. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Studies are ongoing to evaluate its efficacy and safety profile in preclinical models .

Case Study 1: Synthesis of HCV Inhibitors

A study focused on optimizing the synthesis of this compound derivatives for use as HCV NS5A inhibitors highlighted several innovative methodologies that improved reaction yields and reduced processing times. The findings indicated that modifications to reaction conditions, such as temperature and solvent choice, significantly impacted product formation .

Case Study 2: Development of Antibacterial Agents

Research involving the asymmetric synthesis of (S)-7-amino-5-azaspiro[2.4]heptane demonstrated high enantioselectivity and efficiency, leading to promising antibacterial compounds. The study reported enantiomeric excess values exceeding 98%, showcasing the compound's potential as a building block for new antibiotics .

Comparative Data Table

Application AreaCompound DerivativeBiological ActivityReference
AntiviralNS5A InhibitorHepatitis C treatment
AntibacterialQuinolone DerivativeBroad-spectrum antibacterial
NeuropharmacologyNeuroactive CompoundPotential treatment for disorders

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Azaspiro[2.4]heptane (Base structure) None C₆H₁₁N 97.16 Simplest spirocyclic amine; serves as a scaffold for derivatives .
7-Methoxy-5-azaspiro[2.4]heptane Methoxy (-OCH₃) at position 7 C₇H₁₃NO 131.18 Increased polarity due to methoxy group; hydrochloride salt enhances solubility .
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane Oxa (O), methyl, phenyl substituents C₁₂H₁₅NO 189.25 Aromatic phenyl group improves stability; oxa atom may alter reactivity .
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptane 2HCl Benzyl (-CH₂C₆H₅), amino (-NH₂) C₁₃H₂₀Cl₂N₂ 275.21 Chiral amino group and benzyl substituent suggest pharmaceutical potential (e.g., CNS drugs) .
7-Methyl-5-azaspiro[2.4]heptan-7-amine Methyl (-CH₃), amino (-NH₂) C₇H₁₄N₂ 126.20 Compact substituents improve solubility; potential for intermediate synthesis .
5-Azaspiro[2.4]heptan-6-ylmethanol HCl Hydroxymethyl (-CH₂OH) at position 6 C₇H₁₄ClNO 163.64 Polar hydroxymethyl group enhances hydrogen bonding; hydrochloride salt aids formulation .

Key Findings and Analysis

Substituent Effects on Hydrophobicity :

  • The cyclopentyl group in 7-Cyclopentyl-5-azaspiro[2.4]heptane likely increases hydrophobicity compared to methoxy (polar) or hydroxymethyl (hydrogen-bonding) derivatives. This property may enhance blood-brain barrier penetration in drug design.
  • Benzyl and phenyl groups (e.g., in and ) introduce aromaticity, favoring π-π stacking interactions in biological targets but reducing solubility.

Solubility and Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmaceuticals. Methyl and amino substituents (e.g., ) balance lipophilicity and solubility, making them versatile intermediates.

Benzyl substituents () introduce steric hindrance, which could modulate selectivity in enzyme inhibition.

Chirality and Pharmacological Potential: The (S)-enantiomer in highlights the importance of stereochemistry in drug activity, suggesting targeted receptor interactions.

Preparation Methods

Reaction Sequence

A patented process (US8927739B2) describes an efficient route involving:

  • Oxidation and Olefination

    • Starting from a protected proline derivative, oxidation is performed using reagents such as TEMPO/NaClO, PDC, Dess-Martin periodinane, or Swern oxidation to yield an aldehyde intermediate.
    • This intermediate undergoes olefination to introduce an exocyclic olefinic double bond, setting the stage for cyclopropanation.
  • Dihalocarbene Addition

    • The olefinic compound is reacted with a dihalocarbene species generated in situ by thermal decomposition of a trihaloacetate salt (e.g., sodium trichloroacetate or sodium tribromoacetate).
    • This step forms a dihalogenated cyclopropane intermediate, which is a key precursor to the spirocyclic amine.
  • Reductive Hydrodehalogenation

    • The dihalogenated cyclopropane undergoes reductive hydrodehalogenation under radical or single electron transfer conditions to yield the cyclopropane ring of the spirocyclic structure without halogen substituents.
  • Optional Deprotection and Hydrolysis

    • Depending on the protecting groups used (e.g., Boc or Cbz), deprotection steps are carried out to yield the free amine or acid derivatives of the spiro compound.

Reaction Conditions and Parameters

  • Concentration: Typically 0.01 M to 10 M, often 0.1 M to 1 M.
  • Temperature: Ranges from -78 °C to 150 °C, commonly 0 °C to 100 °C.
  • Solvent: Non-basic, polar solvents such as dichloromethane or 1,2-dichloroethane are preferred.
  • Atmosphere: Nitrogen or argon for moisture- and oxygen-sensitive steps; air is acceptable for insensitive reactions.
  • Catalysts/Additives: Phase-transfer catalysts or halide salts can enhance dihalocarbene generation and reaction efficiency.

Simmons–Smith Cyclopropanation as an Alternative Method

The Simmons–Smith reaction, particularly the Furukawa modification using diethylzinc and diiodomethane, is a well-established method for stereospecific cyclopropanation of olefins and can be adapted for the preparation of spirocyclic amines such as 7-Cyclopentyl-5-azaspiro[2.4]heptane.

  • Mechanism: The zinc carbenoid species generated reacts with the olefin to form the cyclopropane ring in a concerted, stereospecific manner.
  • Advantages: High stereoselectivity and mild reaction conditions.
  • Solvents: Dichloromethane, 1,2-dichloroethane, or cyclopentyl methyl ether are commonly used to stabilize the zinc carbenoid and substrates.
  • Additives: Acidic additives like trifluoroacetic acid can improve reactivity for less reactive olefins.

This method is particularly useful when chiral or enantiopure spirocyclic amines are desired due to its stereospecificity.

Comparative Data Table of Preparation Methods

Step/Feature Dihalocarbene Method (Patent US8927739B2) Simmons–Smith Cyclopropanation
Starting Material Proline derivatives with exocyclic olefin Olefinic amine precursors
Key Reagent Trihaloacetate salts (e.g., sodium tribromoacetate) Diethylzinc + diiodomethane (Furukawa reagent)
Reaction Type Dihalocarbene addition followed by reductive dehalogenation Metal carbenoid cyclopropanation
Temperature Range -78 °C to 150 °C (commonly 0 °C to 100 °C) Typically 0 °C to room temperature
Solvent Dichloromethane, 1,2-dichloroethane Dichloromethane, CPME, 1,2-dichloroethane
Stereoselectivity Good, dependent on substrate and conditions High stereospecificity
Scale Suitable for intermediate to large scale Widely used in lab and industrial synthesis
Purification Column chromatography, HPLC Standard chromatographic methods
Applications Synthesis of HCV NS5A inhibitors and related drugs Synthesis of natural products, drugs, and intermediates

Research Findings and Notes

  • The dihalocarbene method allows for versatile substitution patterns on the spirocyclic amine, enabling the introduction of various alkyl, aryl, and heterocyclic groups at the nitrogen or carbon centers.
  • The presence of protecting groups such as Boc or Cbz on the nitrogen facilitates handling and purification during synthesis.
  • Simmons–Smith cyclopropanation is favored for its stereospecificity and mild conditions, making it suitable for sensitive functional groups and chiral substrates.
  • Reaction yields and selectivity can be optimized by tuning the solvent, temperature, and additives such as halide salts or acidic modifiers.
  • The hydrodehalogenation step in the dihalocarbene method can be achieved using radical initiators or single electron transfer reagents, which require careful control to prevent over-reduction or side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 7-substituted 5-azaspiro[2.4]heptane derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by functionalization. For example, tert-butyl-protected derivatives (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate) are synthesized via [3+2] cycloadditions using ethyl cyclopropylidene acetate and azomethine ylides. Catalysts like chiral Ru complexes (e.g., [RuCl(benzene)(S)-SunPhos]Cl) enable enantioselective hydrogenation, achieving up to 98.7% ee . Solvents (e.g., dichloromethane) and temperature control are critical to preserve stereochemistry .

Q. How is the spirocyclic structure of 7-cyclopentyl-5-azaspiro[2.4]heptane validated experimentally?

  • Methodological Answer : X-ray crystallography and 2D NMR (COSY, HSQC) are standard for confirming spirojunction geometry. For example, NOESY correlations resolve spatial proximity between cyclopropane and cyclopentyl protons, while 13C^{13}\text{C} NMR distinguishes quaternary carbons in the spiro center . Computational tools (e.g., DFT) predict collision cross-sections for ion mobility spectrometry validation .

Q. What analytical techniques are prioritized for purity assessment of 5-azaspiro[2.4]heptane derivatives?

  • Methodological Answer : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities, while LC-MS confirms molecular ion peaks. Purity >95% is standard for biological assays, validated via 1H^{1}\text{H} NMR integration of residual solvents (e.g., DMSO) .

Advanced Research Challenges

Q. How can enantioselective synthesis of 7-amino-5-azaspiro[2.4]heptane be optimized for quinolone antibiotic intermediates?

  • Methodological Answer : Asymmetric hydrogenation of ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using Ru catalysts achieves high enantiomeric excess (98.7% ee). Key parameters include H2_2 pressure (50–100 bar), solvent polarity (methanol/THF), and substrate-to-catalyst ratios (100:1). Post-reduction deprotection (HCl/EtOH) yields the hydrochloride salt .

Q. What in silico approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to targets like β-lactamases or apoptosis regulators (e.g., Bcl-2). QSAR models correlate logP values (<3.1) with membrane permeability, while MD simulations assess conformational stability in aqueous environments .

Q. How do researchers resolve contradictions in reported anticancer activity data for 5-azaspiro[2.4]heptane analogs?

  • Methodological Answer : Discrepancies arise from cell-line specificity (e.g., HeLa vs. MCF-7) and assay conditions (hypoxia vs. normoxia). Meta-analyses using standardized protocols (e.g., MTT assay at 48h incubation) and dose-response curves (IC50_{50} comparisons) clarify structure-activity relationships .

Q. What strategies stabilize 5-azaspiro[2.4]heptane derivatives under physiological conditions?

  • Methodological Answer : Cyclopropane ring strain increases reactivity; tert-butyl or benzyl ester groups enhance steric protection. Lyophilization in inert atmospheres (N2_2) and storage at -80°C in amber vials prevent hydrolysis and oxidation .

Q. How are spirocyclic intermediates integrated into multicomponent reactions for drug discovery?

  • Methodological Answer : Ugi reactions with 7-formyl-5-azaspiro[2.4]heptane derivatives generate peptidomimetic libraries. Microwave-assisted conditions (100°C, 20 min) improve yields by accelerating imine formation, while scavenger resins (e.g., MP-TsOH) simplify purification .

Key Research Gaps

  • Stereochemical Stability : Long-term storage effects on enantiopurity require systematic study.
  • Target Identification : Proteomic profiling (e.g., SILAC) is needed to map off-target interactions of spirocyclic derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Cyclopentyl-5-azaspiro[2.4]heptane
Reactant of Route 2
7-Cyclopentyl-5-azaspiro[2.4]heptane

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